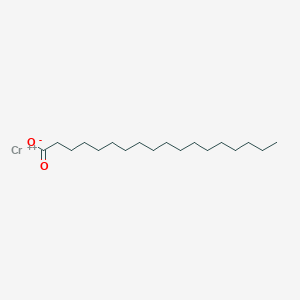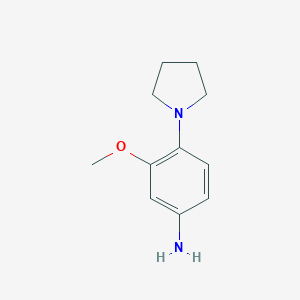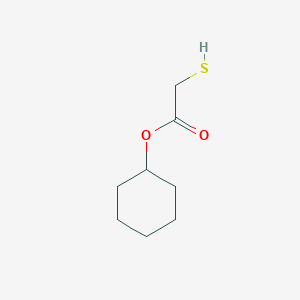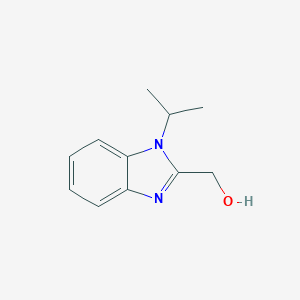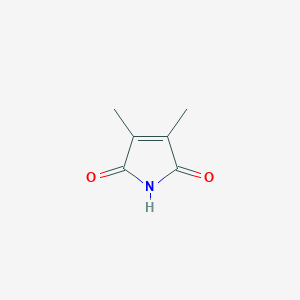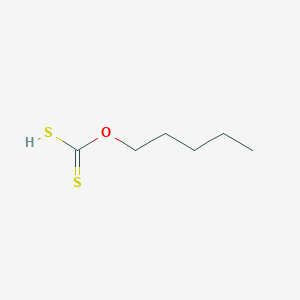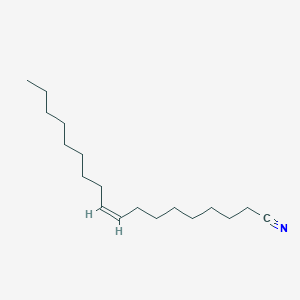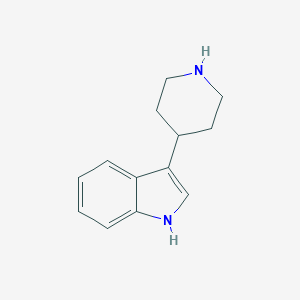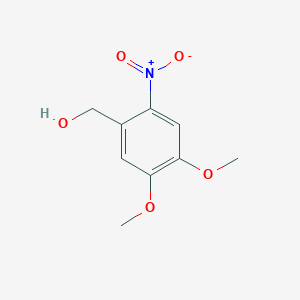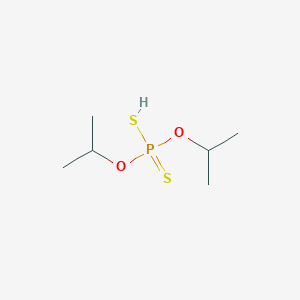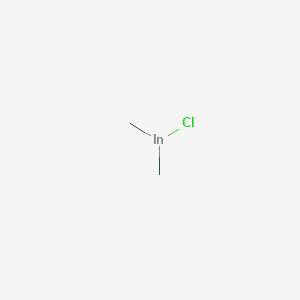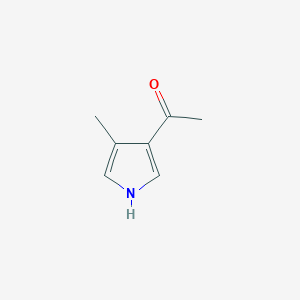
1-(4-甲基-1H-吡咯-3-基)乙酮
描述
1-(4-methyl-1H-pyrrol-3-yl)ethanone is a pyrrole derivative, a class of organic compounds characterized by a five-membered heterocyclic ring structure containing one nitrogen atom. Pyrrole derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of pyrrole derivatives, such as 1-(4-methyl-1H-pyrrol-3-yl)ethanone, can be achieved through various methods. One such method involves a one-pot multi-component coupling reaction catalyzed by natural hydroxyapatite, as described in the synthesis of a related compound . Another approach for synthesizing pyrrole derivatives is the reaction of phenacyl bromide, substituted aryl amine, and acetylacetone in the presence of an organic base like DBU in ethanol under reflux conditions .
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is often investigated using spectroscopic techniques such as NMR and FT-IR, and confirmed by single-crystal X-ray diffraction . Theoretical studies using density functional theory (DFT) are also performed to predict spectral and geometrical data, which typically show high correlation with experimental data . The molecular structure is crucial for understanding the reactivity and interaction of the compound with biological targets.
Chemical Reactions Analysis
Pyrrole derivatives can participate in various chemical reactions due to their reactive sites. The molecular electrostatic potential (MEP) studies indicate that the negative charge is often localized over the carbonyl group, making it a site for electrophilic attack, while the positive regions are localized over the nitrogen atoms, indicating possible sites for nucleophilic attack . These reactive sites are essential for the compound's biological activity and its interaction with proteins or enzymes.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives, such as 1-(4-methyl-1H-pyrrol-3-yl)ethanone, are characterized by their vibrational spectra, molecular orbital energies, and MEP maps . The HOMO-LUMO analysis is used to determine charge transfer within the molecule, which is important for understanding its electronic properties and reactivity . The first hyperpolarizability is calculated to assess the compound's role in nonlinear optics . Additionally, the stability of the molecule arising from hyper-conjugative interactions and charge delocalization is analyzed using NBO analysis .
Relevant Case Studies
Molecular docking studies have been conducted to assess the potential biological activity of pyrrole derivatives. These studies suggest that compounds like 1-(4-methyl-1H-pyrrol-3-yl)ethanone might exhibit inhibitory activity against various proteins, such as kinesin spindle protein (KSP) and triosephosphate isomerase (TPII), and may act as anti-neoplastic agents . The docking studies are supported by experimental data, which show that the synthesized compounds have antibacterial activity .
科学研究应用
Summary of the Application
Polypyrrole is a biocompatible material used in bioelectronic applications and microactuators for mechanobiology and soft microrobotics . The electro-mechanical performance of polypyrrole can be controlled through 3- and 3,4-methyl substituted copolymers .
Methods of Application or Experimental Procedures
The study adopted a ‘blocking strategy’ to restrict and control cross-linking and chain branching through beta substitution of the monomer to investigate the effect of crosslinking on the electroactive properties . Methyl groups were used as blocking groups to minimize the impact on the pyrrole ring system . Pyrrole, 3- and 3,4-methyl substituted pyrrole monomers were electro-polymerised both as homo-polymers and as a series of co-polymer films .
Results or Outcomes
The electroactive performance of the films was characterized by measuring their electrochemical responses and their reversible and non-reversible film thickness changes . The results showed that altering the degree of crosslinking through this blocking strategy had a large impact on the reversible and irreversible volume change . These results elaborate the importance of the polymer structure in the actuator performance .
安全和危害
未来方向
属性
IUPAC Name |
1-(4-methyl-1H-pyrrol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-5-3-8-4-7(5)6(2)9/h3-4,8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTWAEGIWMBHTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC=C1C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351381 | |
| Record name | 1-(4-methyl-1H-pyrrol-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methyl-1H-pyrrol-3-yl)ethanone | |
CAS RN |
18818-30-9 | |
| Record name | 1-(4-methyl-1H-pyrrol-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 18818-30-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



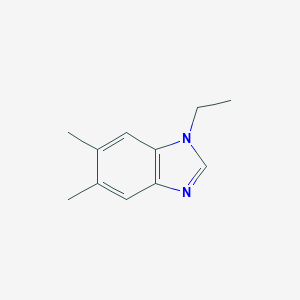
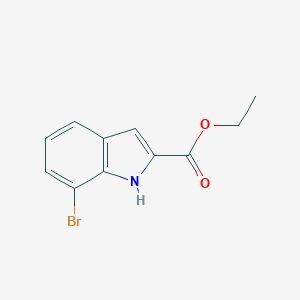
![1,2,3,4,7,7-Hexafluorobicyclo[2.2.1]hepta-2,5-diene](/img/structure/B91834.png)
